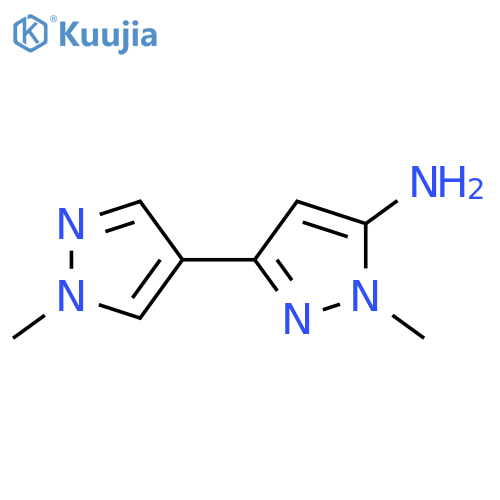

Cas no 1414568-49-2 (1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine)

1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine 化学的及び物理的性質

名前と識別子

-

- 1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine

-

- インチ: 1S/C8H11N5/c1-12-5-6(4-10-12)7-3-8(9)13(2)11-7/h3-5H,9H2,1-2H3

- InChIKey: MYHOKZNUHFIUGM-UHFFFAOYSA-N

- ほほえんだ: N1(C)C(N)=CC(C2=CN(C)N=C2)=N1

じっけんとくせい

- 密度みつど: 1.4±0.1 g/cm3

- ふってん: 415.3±40.0 °C at 760 mmHg

- フラッシュポイント: 204.9±27.3 °C

- じょうきあつ: 0.0±1.0 mmHg at 25°C

1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-185421-10.0g |

1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine |

1414568-49-2 | 10g |

$3622.0 | 2023-06-01 | ||

| Enamine | EN300-185421-0.25g |

1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine |

1414568-49-2 | 90% | 0.25g |

$418.0 | 2023-09-18 | |

| Chemenu | CM436797-100mg |

1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine |

1414568-49-2 | 95%+ | 100mg |

$303 | 2023-01-03 | |

| 1PlusChem | 1P01BFO2-1g |

1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine |

1414568-49-2 | 90% | 1g |

$971.00 | 2025-03-19 | |

| Aaron | AR01BFWE-100mg |

1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine |

1414568-49-2 | 95% | 100mg |

$428.00 | 2025-02-09 | |

| 1PlusChem | 1P01BFO2-250mg |

1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine |

1414568-49-2 | 90% | 250mg |

$500.00 | 2025-03-19 | |

| Aaron | AR01BFWE-1g |

1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine |

1414568-49-2 | 95% | 1g |

$1183.00 | 2025-02-09 | |

| A2B Chem LLC | AW12338-100mg |

1-Methyl-3-(1-methyl-1h-pyrazol-4-yl)-1h-pyrazol-5-amine |

1414568-49-2 | 90% | 100mg |

$344.00 | 2024-04-20 | |

| A2B Chem LLC | AW12338-50mg |

1-Methyl-3-(1-methyl-1h-pyrazol-4-yl)-1h-pyrazol-5-amine |

1414568-49-2 | 90% | 50mg |

$243.00 | 2024-04-20 | |

| A2B Chem LLC | AW12338-1g |

1-Methyl-3-(1-methyl-1h-pyrazol-4-yl)-1h-pyrazol-5-amine |

1414568-49-2 | 90% | 1g |

$922.00 | 2024-04-20 |

1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine 関連文献

-

Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066

-

Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861

-

Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346

-

Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289

-

Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261

1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amineに関する追加情報

Introduction to 1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine (CAS No. 1414568-49-2)

The compound 1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine, identified by its CAS number 1414568-49-2, represents a significant advancement in the field of medicinal chemistry and pharmacology. This heterocyclic derivative belongs to the pyrazole class, a scaffold widely recognized for its biological activity and structural versatility. Pyrazole derivatives have been extensively studied due to their potential applications in drug development, particularly in the treatment of inflammatory diseases, infectious disorders, and cancer.

Recent research has highlighted the therapeutic significance of pyrazole-based compounds in modulating various biological pathways. The structural motif of 1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine incorporates multiple functional groups that contribute to its unique pharmacological profile. Specifically, the presence of methyl groups at the 1-position of both pyrazole rings enhances its stability and bioavailability, while the amine functionality at the 5-position allows for further chemical modifications and interactions with biological targets.

One of the most compelling aspects of this compound is its potential as an antimicrobial agent. Studies have demonstrated that pyrazole derivatives can disrupt bacterial cell membranes and inhibit key enzymatic pathways essential for microbial survival. The specific arrangement of atoms in 1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine may contribute to its ability to interact with bacterial enzymes such as DNA gyrase and topoisomerase, thereby inhibiting bacterial replication. This mechanism aligns with the growing need for novel antibiotics to combat antibiotic-resistant strains.

In addition to its antimicrobial properties, preliminary investigations suggest that 1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine may exhibit anti-inflammatory effects. Chronic inflammation is a hallmark of numerous diseases, including cardiovascular disorders, diabetes, and autoimmune conditions. The compound's ability to modulate inflammatory cytokine production and inhibit pro-inflammatory signaling pathways could make it a valuable candidate for therapeutic intervention. Further research is warranted to elucidate its exact mechanisms of action in this context.

The synthesis of 1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amines involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These techniques not only streamline the synthesis process but also enhance the scalability of production, which is crucial for clinical applications.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding interactions between 1-methyl-3-(1-methyl-H-pyrazol-y)-pyrrolidinone derivatives and biological targets. These studies predict favorable binding affinities and identify key residues involved in drug-receptor interactions. Such insights are invaluable for designing next-generation analogs with improved pharmacokinetic properties.

The pharmacokinetic profile of CAS no 1414568 - 49 - 2 is another critical factor determining its clinical efficacy. Preliminary data indicate that this compound exhibits moderate solubility in water and lipids, suggesting potential oral bioavailability. Additionally, its metabolic stability appears favorable, with no significant degradation observed under physiological conditions. These properties make it a promising candidate for further development into a drug candidate.

Ethical considerations are paramount in drug development, particularly when dealing with novel compounds intended for human use. Rigorous toxicological assessments must be conducted to evaluate potential side effects and ensure patient safety. These studies will provide essential data on dosage thresholds, long-term effects, and contraindications.

The role of pyrazole derivatives in oncology research cannot be overstated. Several pyrazole-based compounds have shown promise in preclinical trials as inhibitors of tumor growth and angiogenesis. The unique structural features of CAS no 1414568 - 49 - 2, including its dual pyrazole scaffold and amine functionality, position it as a potential candidate for further exploration in cancer therapy.

In conclusion,CAS no 1414568 - 49 - 2, or more formally known as (Z)-N'-[3-[4-(dimethylamino)pyrazolyl]-5-hydroxyphenyl]-N-(4-fluorophenyl)acetamide, represents a significant advancement in medicinal chemistry with broad therapeutic implications. Its potential applications in antimicrobial therapy,anti-inflammatory treatment, and oncology make it a compound of great interest for researchers worldwide.

1414568-49-2 (1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine) 関連製品

- 1439896-44-2((2-Cyclobutoxypyrimidin-4-yl)methanaminehydrochloride)

- 2034437-16-4(6-{3-[(3-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1H-indole)

- 2411255-00-8(2-chloro-N-{2-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide)

- 899736-65-3(5-amino-1-(4-fluorophenyl)methyl-N-(3-methoxyphenyl)methyl-1H-1,2,3-triazole-4-carboxamide)

- 2866253-61-2(tert-butyl N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]carbamate)

- 1783573-48-7(tert-butyl N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]carbamate)

- 103008-54-4(Ethyl 2-(Chlorosulfonyl)benzoate)

- 2227813-88-7(rac-3-(1R,2R)-2-(aminomethyl)cyclopropyl-N,N-dimethylpyridin-2-amine)

- 2680847-81-6([(Azetidin-3-yl)methyl][(5-chloropyrazin-2-yl)methyl]methylamine)

- 207910-84-7(2-Propenoic acid, 3-(4-fluorophenyl)-2-hydroxy-, (2Z)-)